Tellurite

Descripción general

Descripción

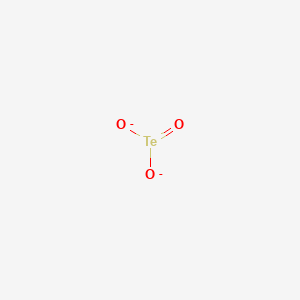

Tellurite is a compound containing the this compound ion, TeO₃²⁻. It is typically found in the form of colorless or white salts, such as sodium this compound (Na₂TeO₃). This compound compounds are known for their unique chemical properties and have various applications in scientific research and industry .

Métodos De Preparación

Tellurite compounds can be synthesized through several methods. One common method involves the reaction of tellurium dioxide (TeO₂) with a strong base, such as sodium hydroxide (NaOH), to produce sodium this compound:

TeO2+2NaOH→Na2TeO3+H2O

Industrial production of this compound often involves the extraction of tellurium from its ores, followed by oxidation and subsequent reaction with bases to form this compound salts .

Análisis De Reacciones Químicas

Tellurite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some key reactions include:

-

Oxidation: : this compound can be oxidized to tellurate (TeO₄²⁻) using strong oxidizing agents such as nitrate salts:

TeO32−+NO3−→TeO42−+NO2−

-

Reduction: : this compound can be reduced to elemental tellurium using strong reducing agents or through electrolysis:

TeO32−+4H++4e−→Te+2H2O

-

Substitution: : this compound can react with acids to form tellurium dioxide (TeO₂):

TeO32−+2H+→TeO2+H2O

Aplicaciones Científicas De Investigación

Optical Communication

Tellurite-based Fibers:

this compound glass fibers are significant in optical communication due to their favorable optical properties. Research has shown that these fibers can achieve low background losses and high gain coefficients, making them suitable for amplifiers in communication networks. For instance, erbium-doped this compound fiber amplifiers (EDTFAs) have been developed to enhance signal amplification across the C + L bands in fiber optic systems. The combination of this compound fibers with thulium-doped fluoride fibers has resulted in a hybrid amplifier capable of wideband operation with a gain bandwidth of 127 nm .

Key Features:

| Feature | Value |

|---|---|

| Background Loss | Low |

| Gain Coefficient | High |

| Amplifier Type | Hybrid (this compound + Thulium) |

| Gain Bandwidth | 127 nm |

Environmental Remediation

Bioremediation of this compound:

Recent studies have investigated the simultaneous bioremediation of this compound and phenol using specific microbial strains. The research demonstrated that both pollutants could be effectively degraded, with this compound showing a reduction rate of 27% when co-remediated with phenol. This process involves the biosynthesis of tellurium nanoparticles (TeNPs) during microbial degradation, showcasing an innovative approach to environmental cleanup .

Case Study:

- Microbial Strain: EBL303

- Pollutants: Phenol (500 mg/L), this compound (0.5 mM)

- Degradation Time:

- Phenol: 74 hours

- This compound: 56 hours

- Co-remediation: 98 hours

Materials Science

This compound Glasses for Laser Applications:

this compound glasses doped with thulium ions are being researched for their potential in laser applications, particularly at the 2 μm wavelength. Studies reveal that varying the concentration of thulium ions affects the stimulated emission cross-section and quantum efficiency, critical parameters for laser performance. The highest quantum efficiency observed was around 32% for lower concentrations of thulium .

Research Findings:

| Glass Composition | Quantum Efficiency (%) | Emission Peak (nm) |

|---|---|---|

| TeZnTm | 32 | 1860 |

| TeNbTm | Varies | 1460 |

| TeNbKTm | Varies | Both |

Semiconductor Applications

Cadmium Telluride Solar Cells:

Cadmium telluride is widely used in thin-film solar cells due to its high efficiency and cost-effectiveness. In recent years, cadmium telluride solar panels have gained popularity, particularly in China, which has seen substantial installations contributing to renewable energy goals .

Catalysis

Heterogeneous Catalysis:

Tellurium oxides serve as components in commercial oxidation catalysts. These catalysts are utilized in various chemical processes, including the production of acrylonitrile and tetramethylene glycol, showcasing the versatility of tellurium compounds in industrial applications .

Mecanismo De Acción

The mechanism of action of tellurite involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. This compound can inhibit heme biosynthesis, leading to the accumulation of intermediates and the generation of reactive oxygen species (ROS), which cause cellular damage . Additionally, this compound can interact with thiol groups in proteins, disrupting their function .

Comparación Con Compuestos Similares

Tellurite is similar to other chalcogen compounds, such as selenite (SeO₃²⁻) and sulfite (SO₃²⁻), in terms of its chemical properties and reactions. this compound is unique due to its higher toxicity and specific applications in optical materials and antimicrobial research . Similar compounds include:

Selenite (SeO₃²⁻): Similar in structure and reactivity but less toxic than this compound.

Sulfite (SO₃²⁻): Also similar in structure but primarily used in different industrial applications, such as food preservation.

This compound’s unique properties make it valuable in specialized applications where other chalcogen compounds may not be suitable.

Propiedades

IUPAC Name |

tellurite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITVSCPRJNYAGV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Te-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10049-23-7 (Parent) | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10894775 | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15852-22-9 | |

| Record name | Tellurite (TeO32-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15852-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.